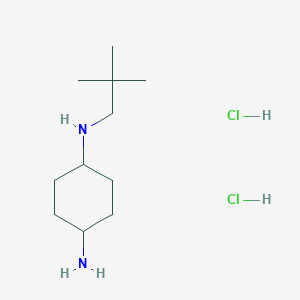
2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a complex chemical structure known for its potential applications in scientific research, particularly within the realms of chemistry, biology, and medicine. This compound, characterized by its distinctive chlorophenoxy and phenyl-imidazol moieties, exhibits a range of interesting biochemical properties.
準備方法
The synthetic preparation of 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps, combining various organic reactions. Common synthetic routes include:
Initial Formation
: Starting with 4-chlorophenol, which undergoes etherification with an appropriate alkyl halide to form 4-chlorophenoxy derivatives.
Imidazole Incorporation
: Introducing the 2-phenyl-1H-imidazole moiety involves reacting imidazole with benzyl chloride under basic conditions to obtain 2-phenyl-1H-imidazole.
Piperidine Addition
: The final step includes reacting the 4-chlorophenoxy derivative with a piperidinylmethyl intermediate, produced by alkylation of piperidine with the imidazole derivative.
Industrial production methods often involve similar steps, optimized for large-scale synthesis and ensuring high yield and purity. These methods may utilize continuous flow reactors to enhance reaction efficiency and control.
化学反応の分析
This compound is versatile in terms of the chemical reactions it undergoes:
Oxidation and Reduction
: 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can be subject to oxidation reactions, potentially involving reagents like potassium permanganate. Reduction reactions could use lithium aluminum hydride to convert ketone groups to alcohols.
Substitution
: Aromatic substitution reactions are feasible due to the chlorophenoxy group. Nucleophiles like hydroxide ions can replace the chlorine atom.
Hydrolysis
: Acid or base hydrolysis can break down the ester linkages, producing corresponding alcohols and acids.
The major products formed from these reactions include alcohols, ketones, and aromatic substitution products, depending on the specific reagents and conditions used.
科学的研究の応用
In scientific research, 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is valued for its multifaceted applications:
Chemistry
: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology
: Investigated for its potential as a ligand in receptor-binding studies, given its piperidine and imidazole groups known to interact with biological targets.
Medicine
: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
: Serves as a precursor in the manufacture of pharmaceuticals and agrochemicals due to its reactive functional groups.
作用機序
The mechanism by which 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is rooted in its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can bind to hydrophobic pockets within proteins, while the imidazole ring may interact with metal ions or participate in hydrogen bonding. These interactions can modulate biological pathways, influencing cellular processes and signaling cascades.
類似化合物との比較
Comparing 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone with similar compounds highlights its unique properties:
Structural Analogues
: Compounds like 2-(4-methylphenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone share a similar structure but lack the chlorination, affecting their reactivity and biological activity.
Functional Analogues
: Other compounds with piperidine or imidazole moieties, such as 1-(4-benzylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone, might exhibit overlapping but distinct biological profiles due to structural differences.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-20-6-8-21(9-7-20)29-17-22(28)26-13-10-18(11-14-26)16-27-15-12-25-23(27)19-4-2-1-3-5-19/h1-9,12,15,18H,10-11,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZNXZMMTUELKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol](/img/structure/B2804561.png)

![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B2804564.png)
![5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2804568.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)

![2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2804572.png)

![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2804577.png)
![(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B2804578.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)
